molecular formula C8H5BrCl2O2 B2927745 Methyl 4-bromo-2,5-dichlorobenzoate CAS No. 1542664-63-0

Methyl 4-bromo-2,5-dichlorobenzoate

Cat. No.: B2927745
CAS No.: 1542664-63-0
M. Wt: 283.93
InChI Key: YUAUHLOLRKPKLL-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,5-dichlorobenzoate is an organic compound with the molecular formula C8H5BrCl2O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is used in various research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Methyl 4-bromo-2,5-dichlorobenzoate is a chemical compound with the CAS Number: 1542664-63-0 . The primary targets of this compound are not explicitly mentioned in the available literature. More research is needed to identify its specific targets and their roles.

Mode of Action

It’s known that it’s used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s interaction with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

It’s known to be used in the suzuki–miyaura coupling reaction , suggesting it may play a role in carbon–carbon bond formation

Result of Action

It’s known to be used in the Suzuki–Miyaura coupling reaction , suggesting it may play a role in carbon–carbon bond formation

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2,5-dichlorobenzoate can be synthesized through the esterification of 4-bromo-2,5-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process would include the purification of the product through distillation or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,5-dichlorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with different functional groups.

    Reduction: 4-bromo-2,5-dichlorobenzyl alcohol.

    Oxidation: 4-bromo-2,5-dichlorobenzoic acid.

Scientific Research Applications

Methyl 4-bromo-2,5-dichlorobenzoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dichlorobenzoate
  • Methyl 2-bromo-5-chlorobenzoate
  • 2,6-dichloro-4-bromobenzoate

Uniqueness

Methyl 4-bromo-2,5-dichlorobenzoate is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This distinct structure makes it valuable for specific synthetic and research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 4-bromo-2,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAUHLOLRKPKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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